molecular formula C16H15ClN2O2S B5515156 4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide

4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide

Cat. No.: B5515156
M. Wt: 334.8 g/mol
InChI Key: GSLNYWSRRWQGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C16H15ClN2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound can bind to enzymes or receptors, altering their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
  • 4-chloro-N-[(2-ethoxyphenyl)carbamothioyl]benzamide
  • 3-chloro-4-ethoxy-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide

Uniqueness

4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[(4-ethoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-21-14-9-7-13(8-10-14)18-16(22)19-15(20)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLNYWSRRWQGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.